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Compound of Interest

Compound Name: 1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No.: B1347367

An In-depth Technical Guide to 1,5-Difluoro-3-
lodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-iodo-2-
nitrobenzene, a halogenated nitroaromatic compound with significant potential in organic
synthesis and medicinal chemistry. This document details its chemical identity, physical
properties, and provides insights into its synthesis and reactivity. A particular focus is placed on
its application as a versatile building block in the construction of complex molecular
architectures, a critical aspect for drug discovery and development.

Chemical Identity and Molecular Structure

1,5-Difluoro-3-iodo-2-nitrobenzene is a polysubstituted benzene derivative. The presence of
two fluorine atoms, an iodine atom, and a nitro group on the aromatic ring imparts unique
reactivity to the molecule.

CAS Number: 771-05-1[1][2]

Molecular Structure:
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The structure of 1,5-Difluoro-3-iodo-2-nitrobenzene is characterized by a benzene ring
substituted with two fluorine atoms at positions 1 and 5, an iodine atom at position 3, and a
nitro group at position 2.

Structural Representations:

IUPAC Name: 1,5-difluoro-3-iodo-2-nitrobenzene

Molecular Formula: C6H2F2INO2

Canonical SMILES: C1=C(C=C(C(=C1F)--INVALID-LINK--[O-]))F

InChl Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Difluoro-3-iodo-2-nitrobenzene is
presented in the table below. These properties are crucial for its handling, storage, and
application in chemical reactions.

Property Value Reference
Molecular Weight 284.99 g/mol [1112]
Density 2.162 g/cm3 [1]

Boiling Point 279.1 °C at 760 mmHg [1]

Flash Point 122.6 °C [1]

Synthesis and Reactivity
Synthesis

The synthesis of 1,5-Difluoro-3-iodo-2-nitrobenzene can be approached through several
synthetic strategies. A common method involves the sequential functionalization of a
difluorobenzene precursor.

General Synthetic Approach:
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A plausible synthetic route involves the nitration of 1,3-difluorobenzene followed by iodination.
The directing effects of the fluorine atoms and the nitro group are key considerations in
achieving the desired isomer.

Experimental Protocol: Nitration of 1,3-Difluorobenzene (lllustrative)

Note: This is a general procedure for the nitration of an activated benzene ring and should be
adapted and optimized for the specific synthesis of the title compound.

» To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric
acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid)
is added dropwise at a controlled temperature (typically 0-10 °C).

e The reaction mixture is stirred for a specified period, allowing the electrophilic aromatic
substitution to proceed.

e Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is
extracted with an organic solvent.

e The organic layer is washed, dried, and the solvent is removed under reduced pressure to
yield the crude nitro-difluorobenzene.

« Purification is typically achieved by distillation or chromatography.
Experimental Protocol: lodination of a Nitro-difluorobenzene (lllustrative)

Note: This is a general procedure for the iodination of a deactivated benzene ring and should
be adapted and optimized.

e The synthesized nitro-difluorobenzene is dissolved in a suitable solvent.

e Aniodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing
agent (e.g., nitric acid), is added to the solution.

e The reaction is heated to a specific temperature for a set duration to facilitate the
electrophilic iodination.

 After the reaction, the mixture is cooled, and any excess iodine is quenched.
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e The product is then isolated by extraction and purified, for example, by recrystallization or
column chromatography.

Reactivity

The reactivity of 1,5-Difluoro-3-iodo-2-nitrobenzene is governed by the interplay of its
functional groups.

» Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the
aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the
fluorine atoms under specific conditions.

o Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for various
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and
Sonogashira couplings. This allows for the introduction of a wide range of substituents at the
3-position.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents (e.g., SnCI2/HCI, H2/Pd-C). This transformation opens up
further synthetic possibilities for introducing new functionalities.

Applications in Research and Development

1,5-Difluoro-3-iodo-2-nitrobenzene serves as a valuable building block in organic synthesis,
particularly in the construction of complex molecules for pharmaceutical and materials science
applications.

Role in Drug Discovery

The structural motifs present in this molecule are of interest in drug design. The fluorine atoms
can enhance metabolic stability and binding affinity, while the substituted phenyl ring is a
common scaffold in many biologically active compounds. Its utility as an intermediate allows for
the synthesis of a diverse library of compounds for screening in drug discovery programs. The
process of drug design and discovery is a multi-stage endeavor, starting from target
identification to preclinical and clinical development, where versatile building blocks like this are
crucial.[3][4][5]
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Utility in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodine atom makes 1,5-Difluoro-3-iodo-2-nitrobenzene an excellent
substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the
formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are
prevalent in many pharmaceutical agents.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a DOT script visualizing a typical experimental workflow for a Suzuki-Miyaura coupling
reaction involving an aryl iodide.

Click to download full resolution via product page

Suzuki-Miyaura Coupling Experimental Workflow

Spectroscopic Data

While specific, publicly available, high-resolution spectra for 1,5-Difluoro-3-iodo-2-
nitrobenzene are not readily found in the searched literature, the expected spectral
characteristics can be predicted based on its structure and data from analogous compounds.

Expected 1H NMR Spectral Features:

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding
to the two protons on the benzene ring. The chemical shifts will be influenced by the
deshielding effects of the nitro group and the halogens.

Expected 13C NMR Spectral Features:
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The 13C NMR spectrum would display six distinct signals for the aromatic carbons. The
carbons bearing the fluorine atoms will exhibit C-F coupling, and the chemical shifts will be
significantly affected by the attached substituents.

Expected 19F NMR Spectral Features:

The 19F NMR spectrum is a powerful tool for characterizing this compound and would show
two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of
the compound (284.99 g/mol ). The isotopic pattern of iodine would be observable.

Safety and Handling

As with any chemical, 1,5-Difluoro-3-iodo-2-nitrobenzene should be handled with appropriate
safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed
information on its hazards, handling, and storage requirements. In general, for halogenated
nitroaromatic compounds, skin and eye contact should be avoided, and work should be
conducted in a well-ventilated fume hood.

Conclusion

1,5-Difluoro-3-iodo-2-nitrobenzene is a valuable and versatile building block for organic
synthesis. Its unique combination of functional groups provides multiple reaction sites, enabling
the synthesis of a wide array of complex molecules. This makes it a compound of significant
interest for researchers in medicinal chemistry and materials science, offering opportunities for
the development of novel compounds with desired properties. Further exploration of its
reactivity and applications is likely to yield new and innovative synthetic methodologies and
molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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